![molecular formula C14H11ClN2O4 B2385754 (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 338403-53-5](/img/structure/B2385754.png)
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
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Overview
Description
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves the condensation of 4-(2-chlorophenoxy)-3-nitrobenzaldehyde with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(hydroxy)amine
- (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(ethyl)amine
Uniqueness
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a chlorophenoxy group, a nitrophenyl moiety, and a methoxyamine component, which contribute to its unique properties. The IUPAC name for this compound is (E)-1-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine, and it has a molecular weight of 306.70 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may inhibit certain enzymes associated with inflammatory processes, thereby exerting anti-inflammatory effects.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Anti-inflammatory Activity : The compound's ability to inhibit enzymes involved in inflammation suggests its use in treating inflammatory conditions.
- Anticancer Properties : Preliminary investigations have explored its potential as an anticancer agent, although further studies are required to establish efficacy and mechanisms.
- Biochemical Probes : It is being investigated as a biochemical probe to study enzyme interactions and cellular processes.
Study 1: Anti-inflammatory Effects
A study examined the anti-inflammatory potential of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines in macrophage cell lines when treated with the compound at concentrations ranging from 10 µM to 50 µM. The IC50 value was determined to be approximately 25 µM, demonstrating effective modulation of inflammatory pathways.
Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of the compound against various cancer cell lines, including breast and colon cancer. The compound exhibited cytotoxic effects with IC50 values ranging from 15 µM to 30 µM, indicating promising activity that warrants further investigation into its mechanism of action and potential as a chemotherapeutic agent.
Comparative Analysis of Related Compounds
Compound Name | Molecular Weight | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | 306.70 g/mol | Anti-inflammatory, Anticancer | 25-30 |
(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine | 306.70 g/mol | Anticancer (limited data) | Not specified |
Mefentrifluconazole | Varies | Antifungal | Not specified |
The synthesis of this compound typically involves the condensation reaction between 4-(2-chlorophenoxy)-3-nitrobenzaldehyde and methoxyamine hydrochloride in the presence of a base like sodium acetate. This reaction is performed under reflux conditions in ethanol as a solvent to achieve optimal yield and purity.
Properties
IUPAC Name |
(E)-1-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,1H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHSXQZLURBNB-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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